1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine
Description
Synthesis Analysis
The synthesis of complex molecules similar to 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine often involves multi-step organic reactions, including the formation of key intermediate compounds. For instance, the synthesis of related compounds has been achieved through methods that involve the acylation of specific precursor molecules with acyl chlorides and the strategic use of protecting groups to guide the reaction pathways towards the desired product (Aziz‐ur‐Rehman et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often includes X-ray crystallography and computational methods to determine the conformation and orientation of molecular components. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into the molecular interactions and geometrical arrangement, highlighting the importance of specific functional groups in determining the overall molecular architecture (Mustapha Tiouabi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups, such as isoxazolyl and dimethoxyphenyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of structurally diverse derivatives with potentially valuable properties (E. Rajanarendar et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The solubility can be influenced by the presence of methoxy groups, which can enhance the solubility in organic solvents, while the melting point and crystalline structure are determined by the molecular geometry and intermolecular forces (C. Alaşalvar et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for forming derivatives, are influenced by the compound's molecular structure. The presence of isoxazole and piperidine moieties can impart specific chemical reactivities, enabling the compound to undergo various chemical transformations. These transformations can lead to a wide range of derivatives, offering insights into the compound's versatility and potential applications in chemical synthesis (R. Kumar et al., 2006).
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-6-4-5-9-20(12)18(21)14-11-16(24-19-14)13-7-8-15(22-2)17(10-13)23-3/h7-8,10-12H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHDZFMSHYGIBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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